5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
Overview
Description
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole: is a chemical compound with the molecular formula C11H12BrFN2 and a molecular weight of 271.13 g/mol . This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole typically involves the following steps:
Bromination: The starting material, 1-tert-butyl-6-fluorobenzimidazole, undergoes bromination to introduce the bromo group at the 5-position.
Reaction Conditions: The bromination reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at a controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the bromo or fluoro positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: New compounds with different substituents at the bromo or fluoro positions.
Scientific Research Applications
Chemistry: 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer. Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
5-Bromo-1-tert-butyl-1H-benzimidazole: Similar structure but lacks the fluoro group.
5-Bromo-1-tert-butyl-2-methylbenzimidazole: Similar structure with a methyl group at the 2-position.
5-Bromo-1-tert-butyl-6-methoxybenzimidazole: Similar structure with a methoxy group at the 6-position.
Uniqueness: 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is unique due to the presence of both bromo and fluoro substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUNNTOJJDXTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675204 | |
Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-67-6 | |
Record name | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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